Doxycycline monohydrate
Overview
Description
Doxycycline monohydrate is a broad-spectrum antibacterial synthetically derived from oxytetracycline . It is used to treat bacterial infections in many different parts of the body . It is also used to treat pimples and abscesses (usually on the face) that are caused by rosacea, also known as acne rosacea or adult acne .
Synthesis Analysis
Doxycycline is a semi-synthetic tetracycline prepared by hydrogenolysis of oxytetracycline . A simple procedure for the synthesis of α-doxycycline starting from an oxytetracycline/CD complex under hydrogen pressure (5 bar) using heterogeneous catalysis has been described .Molecular Structure Analysis
The chemical designation of the light-yellow crystalline powder is alpha-6-deoxy-5-oxytetracycline . The molecular formula of Doxycycline monohydrate is C22H24N2O8•H2O with a molecular weight of 462.45 .Chemical Reactions Analysis
Thermoanalytical studies of doxycycline monohydrate revealed that after dehydration the drug overcame melting and then decomposed in carbon dioxide and isocyanic acid in a first step followed by release of methane, dimethylamine and continuation of isocyanic acid in a second step of degradation .Physical And Chemical Properties Analysis
Doxycycline monohydrate is a yellow solid . It has a melting point of 206-209°C (dec.) and a boiling point of 554.44°C (rough estimate) . It has a density of 1.3809 (rough estimate) and a refractive index of 1.6500 (estimate) . It is soluble in DMSO and has a water solubility of 0.63g/L at 25 ºC .Scientific Research Applications
Dermatology : Doxycycline is utilized for its antibiotic and anti-inflammatory properties in dermatology, particularly for treating inflammatory dermatologic diseases (Henehan, Montuno, & de Benedetto, 2017).
Pharmaceutical Formulation : Studies have been conducted on the protonation pattern, tautomerism, conformerism, and physicochemical analysis of doxycycline, exploring its different crystal forms for pharmaceutical applications (Santos et al., 2014).
Cellular Metabolism and Proliferation : Doxycycline impacts human cell lines by altering gene expression patterns and shifting metabolism towards a more glycolytic phenotype. This affects lactate secretion, oxygen consumption, and cell proliferation (Ahler et al., 2013).
Antimicrobial Effects : Its use as a broad-spectrum antibiotic and the efficacy of its different crystal forms, such as doxycycline monohydrate, in treating respiratory and urinary tract infections are well-studied (Legendre et al., 2012).
Bioavailability Studies : Research comparing the bioavailability of doxycycline monohydrate with other derivatives, like the hydrochloride salt, has been conducted, highlighting its effectiveness and lower risk of inducing esophageal lesions (Malmborg, 1984).
Impact on Mitochondrial Function : Doxycycline, like other tetracyclines, can disturb mitochondrial function, impacting cellular metabolism and physiology in various organisms, including human cells (Moullan et al., 2015).
Infection Control Studies : Its effectiveness in controlling infections like Ehrlichia canis in dogs and its influence on tick acquisition of the pathogen has been explored (Schaefer et al., 2007).
Ophthalmology : Research on its role in ocular surface repair, particularly in the context of corneal MMPs inhibition and its effect on ocular surface diseases, is noteworthy (Smith & Cook, 2004).
Antiviral Activity : Studies have been conducted on the antiviral activity of doxycycline against viruses such as vesicular stomatitis virus, suggesting its potential broader role in inhibiting viral replication (Wu et al., 2015).
Use in Dentistry : The application of doxycycline in dentistry, particularly for the treatment of periodontal diseases and in brushite cements for bone regeneration processes, is also significant (Tamimi et al., 2008).
Safety And Hazards
Doxycycline monohydrate is harmful if swallowed . It can cause permanent yellowing or graying of the teeth in children . Using doxycycline during pregnancy could harm the unborn baby or cause permanent tooth discoloration later in the baby’s life . It can pass into breast milk and may affect bone and tooth development in a nursing infant .
properties
IUPAC Name |
(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8.H2O/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H2/t7-,10+,14+,15-,17-,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKWRPSUNUOXKJ-CVHRZJFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
564-25-0 (Parent) | |
Record name | Doxycycline monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017086281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401045241 | |
Record name | Doxycycline monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Doxycycline monohydrate | |
CAS RN |
17086-28-1 | |
Record name | Doxycycline monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017086281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doxycycline monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DOXYCYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N12000U13O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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